molecular formula C22H13ClFNO4 B11125681 7-Chloro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11125681
M. Wt: 409.8 g/mol
InChI Key: QCTACVLJWYKVNI-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound characterized by its complex fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can be involved in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines, depending on the specific site of reduction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Generally, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or activation of the target pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents and fused ring structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H13ClFNO4

Molecular Weight

409.8 g/mol

IUPAC Name

7-chloro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13ClFNO4/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(24)7-4-12)25(22(27)21(18)29-17)11-15-2-1-9-28-15/h1-10,19H,11H2

InChI Key

QCTACVLJWYKVNI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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